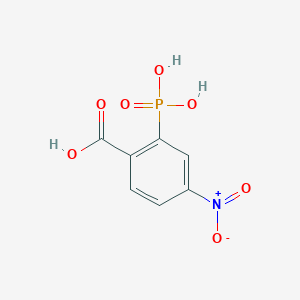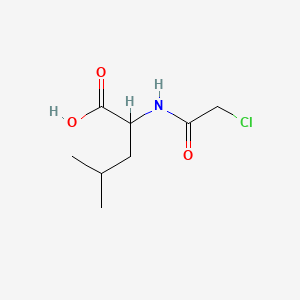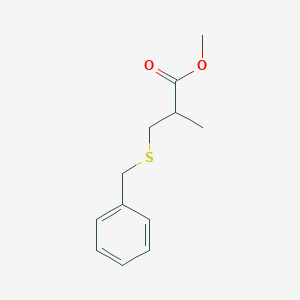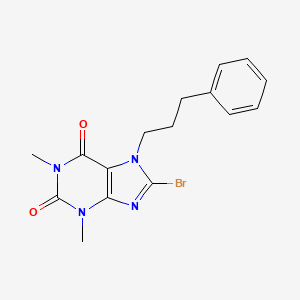
4-Nitro-2-phosphonobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-2-phosphonobenzoic acid is an organic compound with the molecular formula C7H6NO7P. It is a derivative of benzoic acid, where the benzene ring is substituted with a nitro group (-NO2) at the fourth position and a phosphonic acid group (-PO3H2) at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-phosphonobenzoic acid typically involves the nitration of 2-phosphonobenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The crude product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-phosphonobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The phosphonic acid group can undergo oxidation to form phosphonic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Amino-2-phosphonobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Phosphonic acid derivatives.
Scientific Research Applications
4-Nitro-2-phosphonobenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 4-Nitro-2-phosphonobenzoic acid involves its interaction with specific molecular targets. For example, it has been shown to bind to the active site of aspartate β-semialdehyde dehydrogenase, inhibiting its activity. This enzyme is crucial for the biosynthesis of essential amino acids in bacteria, making the compound a potential antibacterial agent . The nitro group and phosphonic acid group play key roles in the binding and inhibition process.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: Lacks the phosphonic acid group, making it less versatile in certain chemical reactions.
2-Phosphonobenzoic acid: Lacks the nitro group, which reduces its potential as an inhibitor of certain enzymes.
4-Amino-2-phosphonobenzoic acid: A reduced form of 4-Nitro-2-phosphonobenzoic acid with different chemical properties.
Uniqueness
This compound is unique due to the presence of both the nitro and phosphonic acid groups on the benzene ring. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research .
Properties
CAS No. |
102153-78-6 |
|---|---|
Molecular Formula |
C7H6NO7P |
Molecular Weight |
247.10 g/mol |
IUPAC Name |
4-nitro-2-phosphonobenzoic acid |
InChI |
InChI=1S/C7H6NO7P/c9-7(10)5-2-1-4(8(11)12)3-6(5)16(13,14)15/h1-3H,(H,9,10)(H2,13,14,15) |
InChI Key |
PFWUFGANONPVGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])P(=O)(O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n,n'-[Benzene-1,4-diyldi(e)methylylidene]bis(3,4-dichloroaniline)](/img/structure/B11959729.png)





![Benzo[b]biphenylene](/img/structure/B11959767.png)



![4-(pyridin-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11959784.png)


